((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
CAS No.:
Cat. No.: VC15790766
Molecular Formula: C15H18O6
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate -](/images/structure/VC15790766.png)
Molecular Formula | C15H18O6 |
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Molecular Weight | 294.30 g/mol |
IUPAC Name | [(3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
Standard InChI | InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1 |
Standard InChI Key | WKRBIHIDJVMVGS-HKUMRIAESA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C |
Canonical SMILES | CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C |
Chemical Identification and Structural Analysis
Molecular and Stereochemical Features
The compound belongs to the class of furanodioxolane derivatives, characterized by a fused bicyclic system. Its IUPAC name, ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate, reflects:
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Core structure: A tetrahydrofuro[2,3-d] dioxole ring with methyl groups at C2 and a hydroxyl group at C6.
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Substituents: A benzoate ester linked to the C5 methyl group.
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Stereochemistry: The absolute configuration at positions 3a, 5, 6, and 6a is R, R, R, and R, respectively, as confirmed by its InChIKey (WKRBIHIDJVMVGS-HKUMRIAESA-N) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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CAS Number | 5460-57-1 | |
Molecular Formula | C₁₅H₁₈O₆ | |
Molecular Weight | 294.30 g/mol | |
Purity | ≥98% | |
Storage Conditions | 20°C for up to 2 years | |
Spectral Data (¹H NMR) | δ 5.81 (d, J = 3.7 Hz, 1H) |
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands at 2105 cm⁻¹ (azide, in precursors) , 1737 cm⁻¹ (ester C=O), and 1208 cm⁻¹ (C-O-C ether).
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NMR Analysis: The ¹H NMR spectrum of related intermediates shows distinct signals for the furanodioxolane protons (δ 4.60–4.44 ppm) and benzoate aromatic protons (δ 7.9–7.3 ppm) .
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Mass Spectrometry: ESI-MS data for analogs indicate [M+Na]⁺ peaks at m/z 279.88, consistent with the molecular formula .
Synthesis and Derivative Formation
Strategic Approaches
The synthesis of this compound involves multi-step strategies common to carbohydrate chemistry:
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Protection of Hydroxyl Groups: D-glucose derivatives are often protected with isopropylidene or benzoyl groups to direct regioselective reactions .
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Homologation: The Arndt-Eistert reaction is employed to extend carbon chains, as seen in the conversion of azido intermediates to ester-functionalized products .
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Benzoylation: Selective acylation of hydroxyl groups using benzoyl chloride in the presence of dimethylaminopyridine (DMAP) achieves the final benzoate ester .
Table 2: Key Synthetic Intermediates
Applications in Organic and Medicinal Chemistry
As a Synthetic Building Block
The compound’s fused ring system and ester functionality make it valuable for:
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Peptide Mimetics: β-hydroxy amino acid derivatives synthesized from similar frameworks show utility in peptide backbone modifications .
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Glycosylation Agents: The tetrahydrofuran-dioxole core mimics sugar moieties in glycoconjugate synthesis.
Table 3: Bioactivity of Structural Analogs
Compound Class | Activity | Mechanism | Reference |
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β-1,3,6-O-Tribenzoyl-D-glucose | Preferential cytotoxicity | Disrupts cancer metabolism | |
Tetrahydrofuro-dioxole esters | Antimicrobial | Membrane disruption |
Analytical and Computational Insights
Chromatographic Behavior
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers, though specific retention times for this compound are unreported .
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Chiral Analysis: The specific rotation ([α]²⁵D −59.1°) indicates significant optical activity, suggesting utility in chiral separations .
Computational Modeling
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